6-cyclohex-2-en-1-ylsulfanyl-7H-purine
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Overview
Description
6-cyclohex-2-en-1-ylsulfanyl-7H-purine, also known as PMSF (phenylmethylsulfonyl fluoride), is a commonly used serine protease inhibitor in biochemistry and molecular biology research. It is a colorless, crystalline solid that is highly soluble in organic solvents and moderately soluble in water. PMSF is widely used due to its ability to irreversibly inhibit serine proteases, which are enzymes that play a critical role in many biological processes.
Mechanism of Action
6-cyclohex-2-en-1-ylsulfanyl-7H-purine works by reacting with the active site serine residue of serine proteases, forming a covalent bond and irreversibly inhibiting the enzyme. 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is a specific inhibitor of serine proteases and does not inhibit other types of proteases or enzymes.
Biochemical and Physiological Effects:
6-cyclohex-2-en-1-ylsulfanyl-7H-purine has no known physiological effects in vivo. However, in vitro, it can cause cell death and inhibit cell proliferation at high concentrations. 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is also toxic to some bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is its specificity for serine proteases, which makes it a valuable tool for studying these enzymes. 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is also relatively easy to use and is readily available from many chemical suppliers. However, 6-cyclohex-2-en-1-ylsulfanyl-7H-purine has several limitations. It is not effective against all serine proteases, and some proteases are resistant to 6-cyclohex-2-en-1-ylsulfanyl-7H-purine inhibition. Additionally, 6-cyclohex-2-en-1-ylsulfanyl-7H-purine can be expensive, and its use can lead to false-positive results in some assays.
Future Directions
There are several potential future directions for research on 6-cyclohex-2-en-1-ylsulfanyl-7H-purine. One area of interest is the development of more potent and specific serine protease inhibitors. Another area of research is the use of 6-cyclohex-2-en-1-ylsulfanyl-7H-purine in combination with other inhibitors to achieve synergistic effects. Additionally, the use of 6-cyclohex-2-en-1-ylsulfanyl-7H-purine in drug discovery and development is an area of growing interest, as serine proteases are involved in many disease processes. Overall, 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is a valuable tool for studying serine proteases, and its use in research is likely to continue to expand in the future.
Synthesis Methods
The synthesis of 6-cyclohex-2-en-1-ylsulfanyl-7H-purine typically involves the reaction of phenylmethylsulfonyl chloride with ammonia or an amine in the presence of a base. The resulting product is then purified through recrystallization or chromatography. 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is a relatively simple compound to synthesize, and it is readily available from many chemical suppliers.
Scientific Research Applications
6-cyclohex-2-en-1-ylsulfanyl-7H-purine is commonly used in biochemistry and molecular biology research as a serine protease inhibitor. It is used to inhibit proteases in cell lysates, protein purification, and enzyme assays. 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is also used to prevent proteolysis during protein sequencing and mass spectrometry analysis. Additionally, 6-cyclohex-2-en-1-ylsulfanyl-7H-purine is used to inhibit proteases in the preparation of membrane fractions for studying membrane proteins.
properties
IUPAC Name |
6-cyclohex-2-en-1-ylsulfanyl-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h2,4,6-8H,1,3,5H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABBAXHFFWIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)SC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclohex-2-en-1-ylsulfanyl-7H-purine |
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